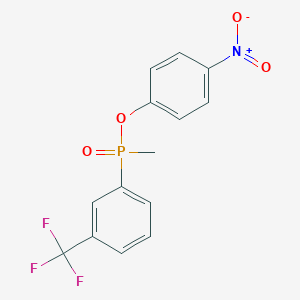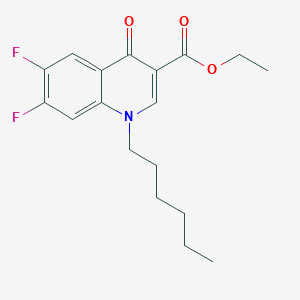
Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its quinoline core structure, which is substituted with ethyl, hexyl, and difluoro groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This step involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable reagent like ethyl acetoacetate under acidic conditions.
Introduction of the hexyl group: The hexyl group can be introduced via alkylation reactions using hexyl halides in the presence of a base.
Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing cell death. This mechanism is similar to that of other fluoroquinolone antibiotics.
Comparación Con Compuestos Similares
Ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate can be compared with other fluoroquinolone derivatives such as:
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action but different substituents on the quinoline core.
Levofloxacin: Another fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and improved pharmacokinetic profile.
The uniqueness of this compound lies in its specific substituents, which may impart distinct biological activities and pharmacokinetic properties compared to other fluoroquinolones.
Propiedades
Número CAS |
373377-50-5 |
|---|---|
Fórmula molecular |
C18H21F2NO3 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
ethyl 6,7-difluoro-1-hexyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H21F2NO3/c1-3-5-6-7-8-21-11-13(18(23)24-4-2)17(22)12-9-14(19)15(20)10-16(12)21/h9-11H,3-8H2,1-2H3 |
Clave InChI |
PNKLMSMGRPOCOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)OCC |
Solubilidad |
43.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



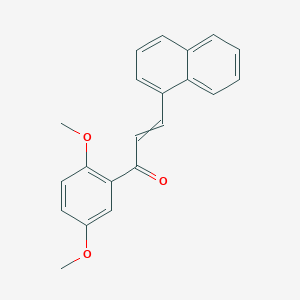
phosphane}](/img/structure/B14176014.png)
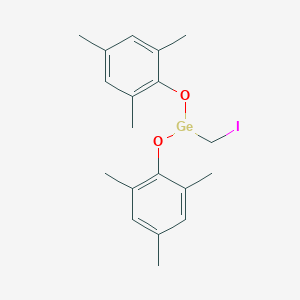
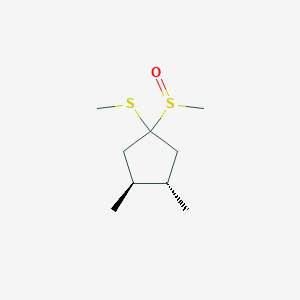

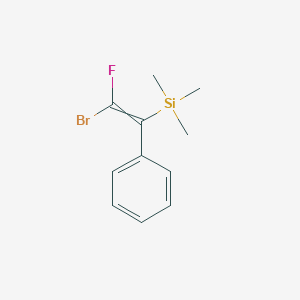
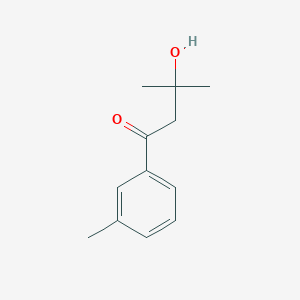
![2-[Bis(5-thiophen-2-ylthiophen-2-yl)methyl]-5-phenylthiophene](/img/structure/B14176050.png)

![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
